molecular formula C15H22F3N3O B6978998 [(2S,3R)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)-2-(trifluoromethyl)piperidin-3-yl]methanol

[(2S,3R)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)-2-(trifluoromethyl)piperidin-3-yl]methanol

Cat. No.: B6978998
M. Wt: 317.35 g/mol
InChI Key: DHRQBUKNEJYWSG-FZMZJTMJSA-N
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Description

The compound [(2S,3R)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)-2-(trifluoromethyl)piperidin-3-yl]methanol is a multifaceted molecule featuring a trifluoromethyl group and a pyrazolopyridine moiety. Its structure is a playground for diverse chemical properties and applications.

Properties

IUPAC Name

[(2S,3R)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)-2-(trifluoromethyl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F3N3O/c16-15(17,18)14-11(10-22)4-3-6-20(14)9-12-8-13-5-1-2-7-21(13)19-12/h8,11,14,22H,1-7,9-10H2/t11-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRQBUKNEJYWSG-FZMZJTMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)CN3CCCC(C3C(F)(F)F)CO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C(=CC(=N2)CN3CCC[C@H]([C@H]3C(F)(F)F)CO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route to [(2S,3R)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)-2-(trifluoromethyl)piperidin-3-yl]methanol typically involves several key steps:

  • Formation of the piperidine ring: : This may begin with cyclization reactions involving amino alcohols.

  • Incorporation of the trifluoromethyl group: : Typically introduced via nucleophilic or electrophilic fluorination.

  • Assembly of the pyrazolopyridine unit: : Formed via condensation reactions involving hydrazine derivatives and pyridine rings.

  • Final coupling and reduction: : Coupling the pyrazolopyridine unit with the functionalized piperidine, followed by reduction to form the alcohol.

Industrial Production Methods

Industrial synthesis often leverages flow chemistry for enhanced control and scalability. The synthesis processes typically employ catalytic hydrogenation and controlled fluorination under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The primary alcohol can be oxidized to a ketone using reagents like Jones reagent or PCC.

  • Reduction: : Ketone intermediates can be reduced back to alcohols via hydrogenation.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : PCC, Dess-Martin periodinane

  • Reduction: : H2/Ni, LiAlH4

  • Substitution: : Grignard reagents, organolithium reagents

Major Products

  • Oxidation: : Ketones

  • Reduction: : Alcohols

  • Substitution: : Alkyl-substituted derivatives

Scientific Research Applications

Chemistry

Used as a key intermediate in synthesizing complex heterocyclic compounds. Its unique structure facilitates diverse functionalization.

Biology

Serves as a ligand in probing receptor-ligand interactions due to its trifluoromethyl group, which enhances bioavailability and stability.

Medicine

Investigated for its potential in developing pharmaceuticals targeting neurological pathways, given its ability to cross the blood-brain barrier.

Industry

Utilized in the manufacture of specialty chemicals, including agrochemicals and polymer additives.

Mechanism of Action

Molecular Targets and Pathways

In biological systems, the compound acts primarily on enzyme-catalyzed pathways involving hydroxylation and oxidation. It interacts with receptor proteins, altering signal transduction pathways in neurons.

Comparison with Similar Compounds

Conclusion

The compound [(2S,3R)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)-2-(trifluoromethyl)piperidin-3-yl]methanol is a noteworthy entity in the realm of synthetic chemistry and pharmacology. Its multifaceted properties enable its diverse applications in scientific research, highlighting its importance and potential.

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